molecular formula C22H15N5Na2O7S2 B12363504 Direct Red 254

Direct Red 254

Cat. No.: B12363504
M. Wt: 571.5 g/mol
InChI Key: DNDMQQPFVIIALP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Direct Red 254 typically involves the reaction of 4-chlorobenzonitrile with diisopropyl succinate in the presence of a base such as sodium tert-amyl alcohol. The reaction proceeds through a condensation reaction followed by hydrolysis . The process involves heating, stirring, and refluxing under nitrogen protection, followed by hydrolysis with surfactant-containing deionized water .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and controlled reaction conditions to ensure high yield and product quality. The process includes steps such as redox reaction, condensation reaction, and hydrolysis, with careful temperature and stirring control .

Chemical Reactions Analysis

Types of Reactions

Direct Red 254 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and bases. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Direct Red 254 is unique among diketopyrrolo-pyrrole pigments due to its specific color properties and stability. Similar compounds include:

This compound stands out for its combination of high color saturation, opacity, and resistance to environmental factors, making it a preferred choice in various industrial and research applications .

Properties

Molecular Formula

C22H15N5Na2O7S2

Molecular Weight

571.5 g/mol

IUPAC Name

disodium;7-amino-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C22H17N5O7S2.2Na/c23-14-1-10-19-13(11-14)12-20(36(32,33)34)21(22(19)28)27-26-16-4-2-15(3-5-16)24-25-17-6-8-18(9-7-17)35(29,30)31;;/h1-12,28H,23H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

DNDMQQPFVIIALP-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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